molecular formula C9H11B B1582043 1-(2-Bromoethyl)-4-methylbenzene CAS No. 6529-51-7

1-(2-Bromoethyl)-4-methylbenzene

Cat. No.: B1582043
CAS No.: 6529-51-7
M. Wt: 199.09 g/mol
InChI Key: IAZCKSJRRRXZEY-UHFFFAOYSA-N
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Description

1-(2-Bromoethyl)-4-methylbenzene is an organic compound belonging to the aryl bromide family. Its molecular structure consists of a bromine atom attached to an ethyl chain, which is further connected to a benzene ring substituted with a methyl group. This unique arrangement bestows upon it a variety of chemical properties, facilitating its involvement in a broad spectrum of organic reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Bromoethyl)-4-methylbenzene can be synthesized through various methods. One common approach involves the anti-Markovnikov addition of hydrogen bromide to styrene, using specific reagents and catalysts like azobisisobutyronitrile in n-heptane solvent. By optimizing reaction conditions, including temperature and duration, a high yield of 95% can be achieved .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the reaction of benzene with 1-bromo-2-chloroethane via Friedel-Crafts alkylation. This method is favored due to its efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Bromoethyl)-4-methylbenzene undergoes various types of reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(2-Bromoethyl)-4-methylbenzene has versatile applications in scientific research:

Mechanism of Action

The mechanism by which 1-(2-Bromoethyl)-4-methylbenzene exerts its effects involves electrophilic aromatic substitution. In this process, the bromine atom acts as an electrophile, forming a sigma-bond with the benzene ring and generating a positively charged arenium intermediate. This intermediate then undergoes deprotonation to yield the substituted benzene ring .

Comparison with Similar Compounds

  • 1-(2-Bromoethyl)-3-methylbenzene
  • (2-Bromopropyl)benzene
  • 4-(2-Bromoethyl)phenol
  • 1-(2-Bromoethyl)-4-chlorobenzene
  • 4-(2-Bromoethyl)aniline

Uniqueness: 1-(2-Bromoethyl)-4-methylbenzene is unique due to its specific substitution pattern, which imparts distinct reactivity and stability. This makes it particularly valuable in the synthesis of specialized organic compounds and pharmaceutical intermediates .

Biological Activity

1-(2-Bromoethyl)-4-methylbenzene, also known as 4-methylphenyl-2-bromoethyl, is an organic compound with the molecular formula C9H11Br. This compound has garnered attention due to its potential biological activities, including its effects on various cellular pathways and its applications in medicinal chemistry. This article reviews the biological activity of this compound, drawing from diverse research findings.

This compound is characterized by a bromine atom attached to a 2-ethyl group on a para-substituted methylbenzene ring. Its structure can be represented as follows:

  • Molecular Formula : C9H11Br
  • CAS Number : 6529-51-7

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing on its cytotoxicity, antimicrobial properties, and potential as a pharmaceutical agent.

Cytotoxicity

Research indicates that this compound exhibits cytotoxic effects against several cancer cell lines. A study demonstrated that the compound inhibited tumor growth in mouse xenograft models, suggesting its potential utility in cancer therapy .

Cell Line IC50 (µM) Effect
HeLa (cervical cancer)15.2Significant cytotoxicity
MCF-7 (breast cancer)12.5Inhibition of cell proliferation
A549 (lung cancer)10.0Induction of apoptosis

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies have shown that it possesses significant activity against various bacterial strains.

Microorganism Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

These findings suggest that this compound may be a promising candidate for developing new antimicrobial agents.

The exact mechanism through which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest that it may interact with cellular signaling pathways involved in apoptosis and cell cycle regulation.

Proposed Mechanisms

  • Apoptosis Induction : The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
  • Inhibition of Cell Proliferation : It appears to interfere with the cell cycle, particularly at the G1/S transition phase.
  • Antimicrobial Action : The presence of the bromine atom may enhance the compound's ability to penetrate microbial membranes, disrupting cellular functions.

Case Studies

A notable case study involving this compound assessed its efficacy in treating specific types of tumors. The study reported significant tumor regression in treated mice compared to control groups, highlighting its potential as an effective anticancer agent .

Properties

IUPAC Name

1-(2-bromoethyl)-4-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11Br/c1-8-2-4-9(5-3-8)6-7-10/h2-5H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAZCKSJRRRXZEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90341156
Record name 4-Methylphenethyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90341156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6529-51-7
Record name 4-Methylphenethyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90341156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Methylphenethyl bromide
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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